molecular formula C8H15NO B2832941 6-Oxaspiro[3.5]nonan-9-amine CAS No. 1545354-26-4

6-Oxaspiro[3.5]nonan-9-amine

Cat. No. B2832941
CAS RN: 1545354-26-4
M. Wt: 141.214
InChI Key: OKKSVCPRNITCFK-UHFFFAOYSA-N
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Description

6-Oxaspiro[3.5]nonan-9-amine is a chemical compound with the CAS Number: 1545354-26-4 . It has a molecular weight of 141.21 . The compound is in liquid form .


Molecular Structure Analysis

The molecular structure of 6-Oxaspiro[3.5]nonan-9-amine contains a total of 26 bonds, including 11 non-H bonds, 1 four-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

6-Oxaspiro[3.5]nonan-9-amine is a liquid . It has a molecular weight of 141.21 . The compound should be stored at a temperature of -10 degrees .

Scientific Research Applications

Enantioselective Electrocatalytic Oxidation

Electrocatalytic oxidation of racemic amines, which contain a chiral center α to the amino group, including structures similar to 6-Oxaspiro[3.5]nonan-9-amine, has been studied. These processes yield mixtures of carbonyl compounds and amines with high current efficiency and enantiopurity, indicating potential applications in selective synthesis and chemical transformations (Kashiwagi et al., 1999).

Synthesis of Spiroaminals

Spiroaminals, including structures like 6-Oxaspiro[3.5]nonan-9-amine, play a crucial role in natural and synthetic products with significant biological activities. Various strategies for the synthesis of these compounds have been explored, highlighting their importance in medicinal chemistry and drug design (Sinibaldi & Canet, 2008).

Heterocyclic Carbohydrazides Synthesis

Research into the synthesis of heterocyclic carbohydrazides and related compounds, utilizing frameworks similar to 6-Oxaspiro[3.5]nonan-9-amine, has demonstrated potential anticancer activity. These studies underline the importance of such compounds in the development of new therapeutic agents (Mansour et al., 2003).

Inhibitors of Soluble Epoxide Hydrolase

A spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold, closely related to 6-Oxaspiro[3.5]nonan-9-amine, was explored for designing inhibitors of soluble epoxide hydrolase (sEH). These compounds show promise as therapeutic agents for cardiovascular disease, inflammation, and pain due to their excellent solubility, low lipophilicity, and high oral bioavailability (Lukin et al., 2018).

Antimycobacterial Agents

Amines and cyclic ketones were converted into 1-thia-4-azaspiro compounds, demonstrating potential as antimycobacterial agents. This research suggests a new avenue for developing treatments against mycobacterial infections, leveraging the structural complexity of spiro compounds (Srivastava et al., 2005).

Safety and Hazards

The safety information for 6-Oxaspiro[3.5]nonan-9-amine includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Danger” and it is represented by the pictograms GHS05, GHS07 .

properties

IUPAC Name

6-oxaspiro[3.5]nonan-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-2-5-10-6-8(7)3-1-4-8/h7H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKSVCPRNITCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxaspiro[3.5]nonan-9-amine

CAS RN

1545354-26-4
Record name 6-oxaspiro[3.5]nonan-9-amine
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